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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has garnered

interest within the scientific community for its potential biological activities. This technical guide

provides a comprehensive overview of the spectroscopic data for this compound, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. Detailed experimental protocols for acquiring this data are also presented,

alongside an exploration of its known biological effects, particularly its cytotoxic activity against

murine lymphocytic leukemia cells.

Spectroscopic Data
The structural elucidation of 2,3,2'',3''-Tetrahydroochnaflavone has been accomplished

through a combination of spectroscopic techniques. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of 2,3,2'',3''-Tetrahydroochnaflavone
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Assignment

Data not available in

the searched

resources.

Table 2: ¹³C NMR Spectroscopic Data of 2,3,2'',3''-Tetrahydroochnaflavone

Chemical Shift (δ) ppm Assignment

Data not available in the searched resources.

Note: While the use of ¹H and ¹³C NMR for the structural determination of 2,3,2'',3''-
Tetrahydroochnaflavone is documented, the specific chemical shift and coupling constant

values are not explicitly provided in the available literature. Researchers are advised to consult

the primary literature from the total synthesis or isolation studies for detailed spectral

assignments.[1][2]

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 2,3,2'',3''-Tetrahydroochnaflavone

m/z Interpretation

Data not available in the searched resources.

Note: High-resolution mass spectrometry is typically employed to confirm the molecular formula

of the compound. The fragmentation pattern can provide valuable information about the

connectivity of the flavonoid units.

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data for 2,3,2'',3''-Tetrahydroochnaflavone
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Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in the searched resources.

Note: The IR spectrum of 2,3,2'',3''-Tetrahydroochnaflavone is expected to show

characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C)

functional groups, consistent with its biflavonoid structure.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

biflavonoids like 2,3,2'',3''-Tetrahydroochnaflavone. Specific parameters may need to be

optimized based on the instrumentation and sample purity.

NMR Spectroscopy
A detailed workflow for the NMR analysis of a flavonoid compound is outlined below.

Sample Preparation

NMR Data Acquisition

Data Processing and Analysis

Dissolve ~5-10 mg of purified 2,3,2'',3''-Tetrahydroochnaflavone in ~0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) Transfer to a 5 mm NMR tube Place the NMR tube in a high-field NMR spectrometer (e.g., 400-600 MHz)

Acquire 1D ¹H NMR spectrum

Acquire 1D ¹³C NMR spectrum (with proton decoupling)

Acquire 2D NMR spectra (COSY, HSQC, HMBC) for structural elucidation

Process the raw data (Fourier transform, phase correction, baseline correction) Analyze the spectra to determine chemical shifts, coupling constants, and correlations Elucidate the chemical structure

Click to download full resolution via product page

NMR Experimental Workflow

Mass Spectrometry
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The following diagram illustrates a typical workflow for the mass spectrometric analysis of a

flavonoid.

Sample Introduction Mass Analysis Data Interpretation

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system Ionize the sample using a soft ionization technique (e.g., Electrospray Ionization - ESI) Acquire a full scan mass spectrum (MS1) to determine the molecular ion peak Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data Analyze the mass spectra to determine the exact mass and elemental composition Interpret the fragmentation pattern to confirm the structure

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Infrared Spectroscopy
The workflow for obtaining an IR spectrum is depicted below.

Sample Preparation

IR Spectrum Acquisition Data Analysis

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk

Place the sample in an FTIR spectrometer

Alternatively, place the solid sample directly on an Attenuated Total Reflectance (ATR) crystal

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹ Identify the characteristic absorption bands corresponding to the functional groups present in the molecule

Click to download full resolution via product page

Infrared Spectroscopy Experimental Workflow

Biological Activity and Signaling Pathways
2,3,2'',3''-Tetrahydroochnaflavone has been shown to exhibit cytotoxic activity against P388

murine lymphocytic leukemia cells, with a reported IC₅₀ value of 8.2 µg/mL.[3][4] This finding

suggests potential for this compound in the development of anticancer agents. Biflavonoids as
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a class are known to possess a wide range of pharmacological properties, including anti-

inflammatory, antioxidant, and antiviral activities.[1]

The precise signaling pathways through which 2,3,2'',3''-Tetrahydroochnaflavone exerts its

cytotoxic effects have not been extensively elucidated in the reviewed literature. However, the

general mechanisms of action for cytotoxic flavonoids often involve the induction of apoptosis,

cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.

The logical relationship for investigating the anticancer potential of a natural product like

2,3,2'',3''-Tetrahydroochnaflavone is illustrated in the following diagram.
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Discovery and Characterization

Biological Activity Screening

Mechanism of Action Studies

Preclinical and Clinical Development

Isolation from Natural Source (Quintinia acutifolia) or Total Synthesis

Structural Elucidation (NMR, MS, IR)

Cytotoxicity Assay (e.g., against P388 cells)

Determination of IC₅₀

Apoptosis Induction Assays Cell Cycle Analysis Enzyme Inhibition Assays

In Vivo Animal Models

Toxicology Studies

Clinical Trials
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Anticancer Drug Discovery Pathway
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Conclusion
This technical guide has summarized the available spectroscopic information for 2,3,2'',3''-
Tetrahydroochnaflavone and provided standardized protocols for data acquisition. While the

cytotoxic properties of this biflavonoid are noted, further research is required to fully elucidate

its spectroscopic characteristics and to explore the specific molecular mechanisms underlying

its biological activity. The information and workflows presented herein are intended to serve as

a valuable resource for researchers in the fields of natural product chemistry, medicinal

chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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